[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(diethylsulfamoyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUTZANROCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(CC)CC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Methylbromobenzene
The synthesis begins with chlorosulfonation of 3-methylbromobenzene to introduce the sulfonyl chloride group. This step typically employs chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h), yielding 4-bromo-3-methylbenzenesulfonyl chloride as an intermediate. The electrophilic aromatic substitution occurs preferentially at the para position due to the directing effects of the methyl and bromine groups.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reagent | ClSO3H (excess) |
| Solvent | Dichloromethane |
| Yield | 65–75% |
Diethylamine Coupling to Form Sulfonamide
The sulfonyl chloride intermediate reacts with diethylamine in acetonitrile or tetrahydrofuran (THF) at room temperature, facilitated by a base such as triethylamine to scavenge HCl. This nucleophilic substitution produces 4-(diethylsulfamoyl)-3-methylbromobenzene, a critical precursor for subsequent borylation.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of the sulfonyl chloride.
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Stoichiometry : A 1.2:1 molar ratio of diethylamine to sulfonyl chloride minimizes side reactions.
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Yield : 80–85% after recrystallization from ethanol-water mixtures.
| Step | Conditions |
|---|---|
| Lithiation | –78°C, 1 h, THF |
| Borate Quenching | B(OiPr)3, –78°C to RT, 12 h |
| Hydrolysis | 1 M HCl, RT, 2 h |
| Overall Yield | 60–70% |
Challenges and Mitigation
-
Side Reactions : Protodeboronation under acidic conditions is minimized by maintaining pH > 3 during hydrolysis.
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Oxygen Sensitivity : Strict inert atmosphere (N2/Ar) prevents oxidation of the boronic acid to phenol derivatives.
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Bis(pinacolato)diboron
Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl2) to mediate the coupling of 4-(diethylsulfamoyl)-3-methylbromobenzene with bis(pinacolato)diboron (B2pin2). The reaction proceeds in dioxane at 80–100°C, with potassium acetate (KOAc) as a base.
Representative Protocol
| Component | Quantity |
|---|---|
| Substrate | 1.0 equiv |
| B2pin2 | 1.5 equiv |
| Pd(dppf)Cl2 | 5 mol% |
| KOAc | 3.0 equiv |
| Temperature | 90°C, 12 h |
| Yield | 75–80% |
Advantages Over Lithiation-Borylation
-
Functional Group Tolerance : Stable under Pd catalysis, avoiding incompatibility with sulfonamides.
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Scalability : No cryogenic conditions required, enabling large-scale synthesis.
Direct C-H Borylation Strategies
Iridium-Catalyzed Borylation
While less common for polysubstituted arenes, Ir-catalyzed C-H borylation (e.g., using [Ir(COD)OMe]2 and dtbpy ligands) can theoretically introduce boronic acid groups directly. However, the electron-withdrawing sulfonamide group deactivates the ring, necessitating harsh conditions (150°C, 24 h) and resulting in modest yields (<30%).
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-Borylation | 60–70 | –78°C to RT | Moderate | High |
| Miyaura Borylation | 75–80 | 80–100°C | High | Moderate |
| C-H Borylation | <30 | 150°C | Low | Low |
Key Observations
-
Miyaura Borylation offers the best balance of yield and practicality for industrial applications.
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Lithiation-Borylation remains valuable for small-scale, high-purity syntheses despite operational complexity.
Experimental Optimization and Troubleshooting
Purification Techniques
Common Pitfalls
-
Protodeboronation : Avoid prolonged exposure to pH < 3 during workup.
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Pd Residues : Chelating resins (e.g., SiliaBond Thiol) remove residual Pd catalysts post-reaction.
Applications and Derivatives
The boronic acid moiety enables Suzuki-Miyaura cross-coupling for biaryl synthesis, while the sulfonamide group confers solubility and biological activity. Derivatives include:
Chemical Reactions Analysis
Types of Reactions: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including [4-(diethylsulfamoyl)-3-methylphenyl]boronic acid, have shown promising anticancer properties. The mechanism often involves the inhibition of proteasomes, which are critical for protein degradation in cancer cells. For instance, some boronic acids have been developed as proteasome inhibitors similar to bortezomib, a well-known anticancer drug used in treating multiple myeloma .
2. Antibacterial and Antiviral Properties
Recent studies have highlighted the antibacterial and antiviral activities of boronic acids. The structural characteristics of this compound may contribute to its effectiveness against various pathogens. For example, compounds with similar structures have been reported to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
3. Drug Delivery Systems
Boronic acids can form reversible covalent bonds with diols, making them suitable for drug delivery applications. This property allows for the design of targeted delivery systems where the drug is released in response to specific biological conditions, such as pH changes or the presence of certain biomolecules. This application is particularly relevant in cancer therapy, where localized drug release can minimize systemic side effects .
Chemical Synthesis Applications
1. Suzuki-Miyaura Coupling Reactions
this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds. This reaction involves coupling aryl halides with boronic acids in the presence of a palladium catalyst. The ability to form carbon-carbon bonds efficiently makes this compound valuable in organic synthesis, particularly for creating complex molecules found in pharmaceuticals .
2. Polymer Chemistry
The incorporation of boronic acids into polymer structures has been explored for developing smart materials that respond to environmental stimuli. For instance, polymers containing boronic acid moieties can undergo reversible transformations based on pH or sugar concentrations, leading to applications in biosensors and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This mechanism is widely studied and understood in the context of organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
The diethylsulfamoyl group is a strong electron-withdrawing substituent due to the sulfonamide moiety, which may influence the compound’s acidity, solubility, and reactivity. Comparisons with structurally related boronic acids include:
Table 1: Key Properties of Analogous Boronic Acids
*Estimated based on substituent contributions.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂NEt₂) enhance boronic acid reactivity in cross-coupling reactions. For example, 4-CF₃PhB(OH)₂ and 2,4-F₂PhB(OH)₂ improved glycosylation yields by 51% and 46%, respectively, compared to electron-donating substituents . The diethylsulfamoyl group may similarly activate the boronic acid for Suzuki reactions.
- Solubility : Bulky hydrophobic groups (e.g., 4-propan-2-yloxyphenyl in ) reduce aqueous solubility, leading to precipitation in biological assays . The diethylsulfamoyl group, while polar, may also limit solubility due to its size.
Antiproliferative Effects:
- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) demonstrated potent antiproliferative activity, likely due to interactions with cellular targets like tubulin .
- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibited tubulin polymerization (IC₅₀ = 21–22 µM) and induced apoptosis in cancer cells . The diethylsulfamoyl group’s steric bulk may hinder similar interactions unless optimized.
Sensing and Binding:
- Diboronic acids with methoxyethyl groups () showed strong inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The diethylsulfamoyl group’s Lewis acidity could enhance similar enzyme interactions.
- Azobenzene boronic acids () demonstrated reversible diol binding modulated by light, suggesting applications in smart materials. Substituent polarity and steric effects are critical for binding affinity.
Biological Activity
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound exhibits unique interactions with biological macromolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BNO3S. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other polyol compounds, facilitating its role in various biological processes.
Boronic acids, including this compound, are recognized for their ability to interact with enzymes and proteins through the formation of boronate esters. This interaction can modulate enzyme activity, making them useful in drug design. The diethylsulfamoyl group enhances solubility and may influence the compound's pharmacokinetic properties.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that boronic acids can act as inhibitors of proteasomes, which play a crucial role in protein degradation. This inhibition can lead to the accumulation of regulatory proteins, potentially influencing cell cycle progression and apoptosis.
Antimicrobial Properties
Preliminary data suggest that this compound exhibits antimicrobial activity against various pathogens. Boronic acids have been noted for their ability to disrupt bacterial cell wall synthesis and function as effective agents against resistant strains of bacteria.
Anti-cancer Potential
The compound's mechanism of action also points towards potential anti-cancer applications. By inhibiting proteasomal activity, it may induce apoptosis in cancer cells. Additionally, boronic acids have been explored for their ability to target specific cancer-related proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits proteasome activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-cancer | Induces apoptosis in cancer cell lines |
Case Study: Proteasome Inhibition
A study investigated the effects of various boronic acids on proteasome activity in human cancer cell lines. The results indicated that this compound significantly reduced proteasome activity, leading to increased levels of p53 and other tumor suppressor proteins. This suggests a potential mechanism for its anti-cancer effects.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid, and how can purity be optimized?
- Methodology:
- Suzuki-Miyaura Cross-Coupling: Use aryl halides and palladium catalysts to introduce the boronic acid group .
- Protodeboronation: Modify existing boronic esters via hydrolysis under acidic or basic conditions .
- Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and H NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) .
Q. What safety precautions are critical when handling this compound in the lab?
- Guidelines:
- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .
- Exposure Mitigation: Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with sodium bicarbonate and adsorb with inert material .
- First Aid: If inhaled, move to fresh air; if ingested, rinse mouth and seek medical attention. Provide SDS to healthcare providers .
Q. How does the diethylsulfamoyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight:
- The electron-withdrawing sulfamoyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the diethyl group may reduce coupling efficiency with bulky substrates. Optimize using Pd(OAc)/SPhos ligand systems .
Advanced Research Questions
Q. What experimental strategies can quantify the binding kinetics of this boronic acid with diol-containing biomolecules?
- Techniques:
- Stopped-Flow Spectrophotometry: Monitor rapid binding (millisecond resolution) with fluorescent tags (e.g., Alizarin Red S) at physiological pH .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, K) for sugar binding (e.g., fructose, glucose) .
- H NMR Titration: Track chemical shift changes in DO to calculate binding constants (K) at varying pH levels .
Q. How do structural modifications (e.g., sulfamoyl vs. methoxy groups) affect binding selectivity in physiological environments?
- Comparative Analysis:
- The diethylsulfamoyl group increases acidity (lower pK) of the boronic acid, promoting faster diol binding at pH 7.4 compared to electron-donating groups (e.g., methoxy). Test via competitive assays with sialic acid vs. glucose .
- pH-Dependent Binding: Use buffered solutions (pH 5.5–8.0) to map affinity trends. For example, binding to sialic acid peaks at pH 6.5–7.0 due to optimal boronate-diolate formation .
Q. What computational tools are effective for predicting interactions between this compound and therapeutic targets (e.g., SARS-CoV-2 proteases)?
- In Silico Approaches:
- Molecular Docking (AutoDock Vina): Screen against viral protease active sites (PDB: 6LU7) to assess binding poses and ΔG values .
- DFT Calculations (Gaussian): Optimize geometry and calculate Fukui indices to identify reactive sites for covalent binding .
- MD Simulations (GROMACS): Simulate stability of boron-enzyme complexes over 100 ns trajectories to evaluate residence time .
Contradictions and Limitations in Existing Data
- Synthetic Yields: Protodeboronation () may yield <50% for sterically hindered derivatives, conflicting with idealized protocols. Optimize via microwave-assisted synthesis .
- Binding Affinities: Reported K values for similar boronic acids vary by 2–3 orders of magnitude depending on assay conditions (e.g., ionic strength, buffer type) . Standardize using phosphate buffer (100 mM, pH 7.4) for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
